![molecular formula C17H21N5O2S B2819989 4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide CAS No. 1286732-50-0](/img/structure/B2819989.png)
4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, a key component of this compound, has been extensively studied. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
While specific chemical reactions involving “4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide” are not available, piperazine derivatives are known to undergo a variety of reactions. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts is one method for synthesizing piperazine derivatives .Scientific Research Applications
Synthesis and Chemical Properties
The compound 4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide, due to its structural complexity, is likely to be involved in the synthesis of various hybrid molecules and heterocyclic compounds, contributing to the field of medicinal chemistry and drug discovery. For instance, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates have been synthesized starting from ethyl piperazine-1-carboxylate by several steps, leading to compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). This suggests that similar compounds like 4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide could be synthesized through related chemical pathways and evaluated for biological activities.
Potential Anticancer and Anti-inflammatory Applications
Novel pyrazolopyrimidines derivatives, synthesized via condensation of carboxamide with some aromatic aldehydes, have been evaluated for their anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016). The structural similarity suggests that 4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide could also be explored for such pharmacological activities, highlighting its potential in the development of new therapeutic agents.
Antiviral Research
In the quest for new antiviral compounds, benzamide-based 5-aminopyrazoles and their derivatives have been synthesized and found to possess significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020). Given this precedent, compounds like 4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide could be valuable in antiviral research, particularly in the synthesis of novel compounds with potential activity against various viral infections.
Heterocyclic Compound Synthesis
The compound may also play a role in the synthesis of heterocyclic compounds, as seen in studies involving the synthesis of oxazoles and triazoles with potential biological activities (Kumar et al., 2012; Larsen et al., 1999). Such studies indicate the importance of similar compounds in generating new chemical entities with potential applications in pharmaceuticals and materials science.
Future Directions
The future directions for “4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide” could involve further exploration of its potential applications in various fields. Additionally, continued research into the synthesis and properties of piperazine derivatives could yield valuable insights .
properties
IUPAC Name |
4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-2-19-16(23)14-13(18)15(25-20-14)17(24)22-10-8-21(9-11-22)12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPMNNFPSXHELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NSC(=C1N)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-ethyl-5-(4-phenylpiperazine-1-carbonyl)isothiazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.